molecular formula C9H14Cl2N2O2S B1528291 N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride CAS No. 1803611-62-2

N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride

Cat. No.: B1528291
CAS No.: 1803611-62-2
M. Wt: 285.19 g/mol
InChI Key: DUZCMFJPKQQQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride: is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Condensation Reactions: The aminopropyl group can engage in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Polymer Science: It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Biology and Medicine:

    Antimicrobial Agents: Due to the presence of the sulfonamide group, the compound can be explored for its potential antimicrobial properties.

    Drug Development: It can serve as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Sensors: It can be employed in the development of sensors for detecting various analytes in environmental or clinical samples.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride largely depends on its application. In biological systems, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminopropyl group can interact with various biomolecules through hydrogen bonding or electrostatic interactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    N-(3-aminopropyl)methacrylamide hydrochloride: Similar in structure but with a methacrylamide group instead of a sulfonamide group.

    (3-aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily in surface functionalization and silanization processes.

    N-(3-aminopropyl)-1,4-butanediamine: Similar in having an aminopropyl group but differs in the rest of the molecular structure.

Uniqueness: N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride is unique due to the combination of the sulfonamide group and the chlorine-substituted benzene ring, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

N-(3-aminopropyl)-2-chlorobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZCMFJPKQQQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.